molecular formula C20H15FN4O4S B11498855 5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide

5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide

Cat. No.: B11498855
M. Wt: 426.4 g/mol
InChI Key: QNSUDINIEMQGLF-UHFFFAOYSA-N
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Description

5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a thieno[3,2-b]pyridine core, substituted with fluorophenyl and nitrophenyl groups, and a carbonitrile moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the fluorophenyl and nitrophenyl substituents. The final step involves the addition of the carbonitrile group. Common reagents used in these reactions include halogenated aromatic compounds, nitriles, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives with different substituents, such as:

  • 5-Amino-4-(4-chlorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile
  • 5-Amino-4-(4-methylphenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile

Uniqueness

The uniqueness of 5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and nitrophenyl groups, along with the carbonitrile moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H15FN4O4S

Molecular Weight

426.4 g/mol

IUPAC Name

5-amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-1,1-dioxo-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile

InChI

InChI=1S/C20H15FN4O4S/c21-13-4-6-14(7-5-13)24-17-8-9-30(28,29)19(17)18(16(11-22)20(24)23)12-2-1-3-15(10-12)25(26)27/h1-7,10,18H,8-9,23H2

InChI Key

QNSUDINIEMQGLF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1N(C(=C(C2C3=CC(=CC=C3)[N+](=O)[O-])C#N)N)C4=CC=C(C=C4)F

Origin of Product

United States

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